1,4-Diazepane-6-carboxamide 1,4-Diazepane-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 220364-86-3
VCID: VC16006860
InChI: InChI=1S/C6H13N3O/c7-6(10)5-3-8-1-2-9-4-5/h5,8-9H,1-4H2,(H2,7,10)
SMILES:
Molecular Formula: C6H13N3O
Molecular Weight: 143.19 g/mol

1,4-Diazepane-6-carboxamide

CAS No.: 220364-86-3

Cat. No.: VC16006860

Molecular Formula: C6H13N3O

Molecular Weight: 143.19 g/mol

* For research use only. Not for human or veterinary use.

1,4-Diazepane-6-carboxamide - 220364-86-3

Specification

CAS No. 220364-86-3
Molecular Formula C6H13N3O
Molecular Weight 143.19 g/mol
IUPAC Name 1,4-diazepane-6-carboxamide
Standard InChI InChI=1S/C6H13N3O/c7-6(10)5-3-8-1-2-9-4-5/h5,8-9H,1-4H2,(H2,7,10)
Standard InChI Key CLGAFVASWBFIGS-UHFFFAOYSA-N
Canonical SMILES C1CNCC(CN1)C(=O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular and Physicochemical Properties

1,4-Diazepane-6-carboxamide (CAS: 220364-86-3) is a bicyclic amine derivative with a molecular weight of 143.19 g/mol . Its structure comprises a 1,4-diazepane core—a seven-membered ring containing two nitrogen atoms—substituted at the sixth position with a carboxamide group (-CONH2_2). The compound’s flexibility, conferred by the diazepane ring, allows for conformational adaptability, which is critical for binding to biological targets .

Table 1: Physicochemical Properties of 1,4-Diazepane-6-carboxamide

PropertyValue
Molecular FormulaC6H13N3O\text{C}_6\text{H}_{13}\text{N}_3\text{O}
Molar Mass (g/mol)143.19
CAS Registry Number220364-86-3
Key Functional GroupsDiazepane ring, Carboxamide

The carboxamide group enhances hydrogen-bonding potential, improving solubility and interaction with enzyme active sites . Computational modeling suggests that the equatorial orientation of the carboxamide moiety optimizes steric and electronic interactions in protein binding pockets .

Synthetic Methodologies and Derivative Development

Core Synthesis of 1,4-Diazepane-6-carboxamide

The synthesis of 1,4-diazepane-6-carboxamide derivatives typically begins with the preparation of the 1,4-diazepane backbone. A common route involves cyclocondensation of 1,5-diamines with carbonyl compounds, followed by functionalization at the sixth position . For example, 1-benzhydryl-1,4-diazepane serves as a precursor, reacting with aryl isocyanates to introduce carboxamide substituents .

Key Reaction Steps :

  • Formation of 1-benzhydryl-1,4-diazepane: Achieved via nucleophilic substitution between benzhydryl bromide and homopiperazine.

  • Carboxamide Introduction: Treatment with aryl isocyanates (e.g., 3-chlorophenyl isocyanate) in dichloromethane, catalyzed by triethylamine, yields N-aryl carboxamide derivatives.

Representative Derivatives and Their Synthesis

The Scirp.org study synthesized 15 derivatives, including 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide (Compound 6a), via the above method . Characterization employed 1H^1\text{H} NMR, LC-MS, and elemental analysis. For instance, Compound 6a exhibited distinct NMR signals at δ 8.76 (s, 1H, -NH) and δ 4.73 (s, 1H, -CH-), confirming successful carboxamide formation .

Pharmacological Activity and Mechanism of Action

Anticancer Efficacy

Derivatives of 1,4-diazepane-6-carboxamide were evaluated against Reh leukemia cells using trypan blue exclusion and MTT assays . Carboxamide-containing analogs (e.g., 6a–e) outperformed carbothioamide counterparts (7a–f), with IC50_{50} values ranging from 18 µM to >250 µM.

Table 2: Cytotoxic Activity of Select Derivatives

CompoundSubstituentIC50_{50} (µM)
6a3-Chlorophenyl18
6c2,4-Dichlorophenyl45
6d3-Methoxyphenyl92
7a3-Chlorophenylthio>250

The superior activity of 6a correlates with electron-withdrawing chloro substituents, which may enhance target binding via hydrophobic interactions . Time-dependent assays revealed maximal cytotoxicity at 72 hours, suggesting delayed apoptosis or cell cycle arrest mechanisms .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups: Chloro substituents (e.g., 6a, 6c) improve potency compared to electron-donating groups (e.g., methoxy in 6d) .

  • Carboxamide vs. Carbothioamide: The carbonyl oxygen in carboxamides facilitates stronger hydrogen bonding than thiocarbonyl, explaining the 10-fold higher activity of 6a over 7a .

  • Ring Flexibility: The diazepane ring’s conformational mobility may enable adaptation to diverse binding sites, a hypothesis supported by molecular dynamics simulations .

Future Directions and Applications

Expanding Therapeutic Indications

While current research focuses on oncology, 1,4-diazepane-6-carboxamide’s structural features align with targets in neurology (e.g., serotonin receptors) and infectious diseases (e.g., HIV protease) . Modifying the aryl substituent could yield analogs with multi-target activity.

Improving Pharmacokinetic Profiles

Future studies should address the compound’s metabolic stability and bioavailability. Prodrug strategies, such as esterification of the carboxamide group, may enhance membrane permeability.

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